benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BZiPAR is synthesized through a series of peptide coupling reactions. The process involves the coupling of Rhodamine 110 with N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide. The reaction typically employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of BZiPAR involves large-scale peptide synthesis techniques. The process is optimized for high yield and purity, often using automated peptide synthesizers. The final product is purified through high-performance liquid chromatography (HPLC) to ensure the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
BZiPAR primarily undergoes enzymatic cleavage reactions. It is a substrate for trypsin and other serine proteases, which hydrolyze the peptide bonds, resulting in the release of fluorescent Rhodamine 110 .
Common Reagents and Conditions
The enzymatic cleavage of BZiPAR is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include trypsin or other serine proteases, and the reaction is monitored using fluorescence spectroscopy .
Major Products Formed
The major product formed from the enzymatic cleavage of BZiPAR is Rhodamine 110, which exhibits strong fluorescence with excitation and emission wavelengths of 496 nm and 520 nm, respectively .
Scientific Research Applications
BZiPAR is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Mechanism of Action
BZiPAR exerts its effects through enzymatic cleavage by proteases. The compound is designed to be a substrate for trypsin and other serine proteases. Upon cleavage of the peptide bonds, Rhodamine 110 is released, which fluoresces and can be detected using fluorescence spectroscopy. This mechanism allows for the real-time monitoring of protease activity and the identification of protease inhibitors .
Comparison with Similar Compounds
BZiPAR is unique due to its specific substrate properties and strong fluorescence. Similar compounds include other Rhodamine 110-based substrates, such as:
Bis-(CBZ-Arg)-Rhodamine 110: A general substrate for serine proteases, used in similar applications as BZiPAR.
Bis-(CBZ-Phe-Arg)-Rhodamine 110: Used for detecting cysteine proteinases like cathepsin B and L.
Bis-(CBZ-Ala-Ala)-Rhodamine 110: Employed to measure the activity of lysosomal serine proteinase elastase.
These compounds share similar fluorescent properties but differ in their specific peptide sequences, making them suitable for different protease targets and applications.
Properties
Molecular Formula |
C70H88Cl2N14O13 |
---|---|
Molecular Weight |
1404.4 g/mol |
IUPAC Name |
benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C70H86N14O13.2ClH/c1-5-68(3,55(81-66(92)94-39-41-19-9-7-10-20-41)61(89)83-35-17-27-51(83)59(87)79-49(57(71)85)25-15-33-77-64(73)74)43-29-31-47-53(37-43)96-54-38-44(30-32-48(54)70(47)46-24-14-13-23-45(46)63(91)97-70)69(4,6-2)56(82-67(93)95-40-42-21-11-8-12-22-42)62(90)84-36-18-28-52(84)60(88)80-50(58(72)86)26-16-34-78-65(75)76;;/h7-14,19-24,29-32,37-38,49-52,55-56H,5-6,15-18,25-28,33-36,39-40H2,1-4H3,(H2,71,85)(H2,72,86)(H,79,87)(H,80,88)(H,81,92)(H,82,93)(H4,73,74,77)(H4,75,76,78);2*1H/t49-,50-,51-,52-,55+,56+,68-,69-;;/m0../s1 |
InChI Key |
JNZDKGSCQOCXLS-QVPUSSCVSA-N |
Isomeric SMILES |
CC[C@@](C)(C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)[C@](C)(CC)[C@@H](C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O3)[C@@H](C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OCC9=CC=CC=C9.Cl.Cl |
Canonical SMILES |
CCC(C)(C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)C(C)(CC)C(C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O3)C(C(=O)N8CCCC8C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)OCC9=CC=CC=C9.Cl.Cl |
Origin of Product |
United States |
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